molecular formula C12H14O6 B6214007 ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate CAS No. 733746-42-4

ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate

Cat. No.: B6214007
CAS No.: 733746-42-4
M. Wt: 254.2
InChI Key:
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Description

Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate is a chemical compound with a complex structure that includes an indane core, which is a bicyclic hydrocarbon

Preparation Methods

The synthesis of ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the indane core, followed by functionalization to introduce the ethoxy and hydroxy groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the position or type of functional groups.

    Indane derivatives: These compounds share the indane core but have different substituents, leading to varied properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate involves the reaction of 2-ethoxy-1,3-dioxane-5-carboxylic acid with ethyl chloroformate, followed by the addition of 7-hydroxyindan-1-one in the presence of a base. The resulting intermediate is then treated with acetic anhydride and a catalyst to yield the final product.", "Starting Materials": [ "2-ethoxy-1,3-dioxane-5-carboxylic acid", "ethyl chloroformate", "7-hydroxyindan-1-one", "base", "acetic anhydride", "catalyst" ], "Reaction": [ "Step 1: 2-ethoxy-1,3-dioxane-5-carboxylic acid is reacted with ethyl chloroformate in the presence of a base to yield ethyl 2-ethoxy-5-formyl-1,3-dioxane-5-carboxylate.", "Step 2: To the above intermediate, 7-hydroxyindan-1-one is added in the presence of a base to yield ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate intermediate.", "Step 3: The above intermediate is then treated with acetic anhydride and a catalyst to yield the final product, ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate." ] }

CAS No.

733746-42-4

Molecular Formula

C12H14O6

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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